molecular formula C11H10N2O3 B8592599 1-Methylcarbamoyl-1H-indole-3-carboxylic acid

1-Methylcarbamoyl-1H-indole-3-carboxylic acid

Cat. No.: B8592599
M. Wt: 218.21 g/mol
InChI Key: KUKIBDNLVMQSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylcarbamoyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

1-(methylcarbamoyl)indole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-12-11(16)13-6-8(10(14)15)7-4-2-3-5-9(7)13/h2-6H,1H3,(H,12,16)(H,14,15)

InChI Key

KUKIBDNLVMQSEC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C=C(C2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1-Methylcarbamoyl-1H-indole-3-carboxylic acid benzyl ester (115 mg, 0.373 mmol) dissolved in a mixture of MeOH/CH2Cl2 1-1 (4 mL), Pd/C 10% (20 mg) was added and the solution was degassed 3 times replacing air by nitrogen and finally nitrogen by hydrogen. The reaction mixture was further stirred under hydrogen atmosphere for 1 h. The mixture was placed under a nitrogen atmosphere and the catalyst was removed through a pad of Celite and washed with MeOH. Solvents were concentrated under vacuum to give the desired compound. MS (LC/MS): 219.1 [M+H]+; tR (HPLC conditions a): 2.54 min.
Name
1-Methylcarbamoyl-1H-indole-3-carboxylic acid benzyl ester
Quantity
115 mg
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

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